molecular formula C20H18N2O2 B4526318 2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4526318
M. Wt: 318.4 g/mol
InChI Key: CXBWUMVDFAFHFQ-UHFFFAOYSA-N
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Description

2-(4-Ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized for its diverse and significant biological activities . This core pharmacophore is of high interest in medicinal chemistry, particularly in the development of novel therapeutic agents for complex diseases . Researchers are especially focused on pyridazinone derivatives for two major areas: the treatment of cardiovascular diseases (CVDs) and targeted cancer therapy . The shared risk factors between hypertension and cancer incidence, a field known as reverse cardio-oncology, make dual-activity compounds a valuable tool for investigative pharmacology . Compounds featuring the pyridazinone core have been reported to act as vasodilators by targeting pathways such as the renin-angiotensin-aldosterone system and phosphodiesterase (PDE) enzymes . Recent studies on novel pyridazin-3-one derivatives have demonstrated superior vasorelaxant activity in vitro, with mechanisms that may involve a significant upregulation of eNOS mRNA expression and consequent increases in nitric oxide (NO) levels . Concurrently, other pyridazinone derivatives have shown promise as anticancer agents through the inhibition of key molecular targets including PARP, DHFR, B-RAF, BTK, and Tubulin polymerization . The specific substitution pattern on the pyridazinone ring is critical for its biological activity and binding affinity, influencing interactions with key amino acid residues in enzymatic targets . This product is intended for research purposes only, providing a building block for chemical biology, lead optimization, and mechanistic studies in early drug discovery. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-3-15-7-9-16(10-8-15)14-22-20(23)12-11-19(21-22)17-5-4-6-18(13-17)24-2/h3-13H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBWUMVDFAFHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Introduction of the Ethenylbenzyl Group: This can be achieved through a Heck reaction, where a vinyl halide reacts with a benzyl halide in the presence of a palladium catalyst.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-substituted phenyl group is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Analysis

Key structural differences among pyridazinones lie in their benzyl and aryl substituents, which modulate electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name Benzyl Substituent Aryl Substituent Key Functional Groups Reference
Target Compound 4-Ethenylbenzyl 3-Methoxyphenyl Ethenyl, Methoxy N/A
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazinone 4-Chlorobenzyl 2-Methoxyphenyl Chloro, Methoxy
2-(2-Fluorobenzyl)-6-(p-tolyl)pyridazinone 2-Fluorobenzyl p-Tolyl (4-methylphenyl) Fluoro, Methyl
6-(4-Cl-Phenyl)-4-arylidene-dihydropyridazinone Varied arylidenes 4-Chlorophenyl Chloro, Arylidene
2-(3-Chloro-4-methylphenyl)-6-methylpyridazinone 3-Chloro-4-methylphenyl Methyl Chloro, Methyl

Key Observations :

  • Electron Effects : Chloro and fluoro substituents (electron-withdrawing) may enhance metabolic stability but reduce solubility compared to methoxy or ethenyl groups (electron-donating) .
  • Steric Effects : Bulky groups like arylidenes (Table 2 in ) or 4-ethenylbenzyl could hinder binding to flat enzymatic pockets but improve selectivity.
  • Reactivity : The ethenyl group in the target compound may participate in conjugation or polymerization reactions, unlike inert halogenated analogs .
Table 3: Pharmacological Profile Comparison
Compound Name Biological Activity Efficacy (IC50/EC50) Reference
Target Compound (Hypothesized) Potential COX-2 inhibition Not reported N/A
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazinone Anti-inflammatory, Antimicrobial MIC: 5–10 µg/mL
2-(2-Fluorobenzyl)-6-(p-tolyl)pyridazinone Anticancer, Antihypertensive IC50: 0.1–1 µM
6-(4-Cl-Phenyl)-4-arylidene-dihydropyridazinone Anticonvulsant (INH-induced seizures) 60–80% protection
COX-2 Inhibitors (e.g., Compound 16a) COX-2 inhibition IC50: 0.24 mM

Key Findings :

  • Halogen vs. Methoxy : Chloro/fluoro analogs () show stronger antimicrobial activity, while methoxy groups (target compound) may favor CNS or anti-inflammatory applications.
  • Ethenyl Group : The ethenyl substituent’s planar structure could enhance binding to hydrophobic enzyme pockets (e.g., COX-2) compared to bulky arylidenes .

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Table 4: Physicochemical Comparison
Compound Name LogP* Solubility (mg/mL) Stability Reference
Target Compound ~3.5 <0.1 (aqueous) Moderate (ethenyl) N/A
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazinone 2.8 0.5 (DMSO) High
2-(2-Fluorobenzyl)-6-(p-tolyl)pyridazinone 3.1 0.3 (ethanol) High
6-(Thiophen-2-yl)-trifluoromethoxy-pyridazinone 4.2 <0.05 (aqueous) Low (hydrolysis)

*Calculated using fragment-based methods (e.g., XLogP3). Higher logP in halogenated/thiophene derivatives correlates with reduced aqueous solubility.

Q & A

Q. What are the common synthetic routes for 2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step organic reactions, often involving cyclization and substitution. A typical method includes:

  • Step 1 : Condensation of hydrazine derivatives with diketones to form the pyridazine ring.
  • Step 2 : Alkylation or benzylation at the N-2 position using 4-ethenylbenzyl halides under basic conditions (e.g., NaH in DMF).
  • Step 3 : Introduction of the 3-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution.

Key Conditions :

StepSolventTemperatureCatalystYield Range
1EthanolRefluxNone60-75%
2DMF80°CNaH50-65%
3THF100°CPd(PPh₃)₄40-55%

Yield optimization requires strict control of anhydrous conditions and inert atmospheres for metal-catalyzed steps .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Structural elucidation combines:

  • X-ray crystallography for bond lengths/angles (e.g., pyridazine C-N bond: ~1.34 Å; aryl-alkyl linkages: ~1.48 Å) .
  • NMR spectroscopy : Distinct signals for the ethenylbenzyl protons (δ 6.5–7.2 ppm, aromatic), methoxy group (δ 3.8 ppm), and pyridazine protons (δ 8.1–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~347.4 g/mol) .

Example Crystallographic Data :

ParameterValueSource
Pyridazine ring planarity<0.05 Å deviation
Dihedral angle (aryl-pyridazine)15–25°

Q. What preliminary biological screening assays are recommended for this compound?

Initial pharmacological profiling includes:

  • Enzyme inhibition assays (e.g., COX-2, PDE4) due to structural similarity to pyridazinones with anti-inflammatory activity .
  • Cytotoxicity testing (MTT assay) on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Solubility and logP measurements to assess drug-likeness (e.g., using HPLC or shake-flask method) .

Note : Pyridazinones with trifluoromethoxy or chlorophenyl substituents show enhanced bioactivity, suggesting the 3-methoxyphenyl group may require derivatization for optimal effects .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved for this compound?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate COX-2 inhibition via both fluorometric and ELISA-based methods.
  • Molecular docking simulations to identify binding interactions (e.g., with COX-2’s hydrophobic pocket) .
  • Metabolite screening (LC-MS) to rule out interference from degradation products .

Case Study : A pyridazinone analog showed conflicting PDE4 activity due to DMSO solvent artifacts; switching to aqueous buffers resolved discrepancies .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

Structural modifications guided by SAR studies:

  • Replace methoxy with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability .
  • Introduce hydrophilic groups (e.g., hydroxyls) on the ethenylbenzyl moiety to reduce logP .
  • Pro-drug approaches : Mask polar groups (e.g., esterify pyridazinone carbonyl) to improve oral bioavailability .

Example Modifications :

DerivativelogPHalf-life (rat plasma)
Parent compound3.21.8 h
Trifluoromethoxy analog2.93.5 h

Q. How do crystallographic data inform the design of analogs with enhanced activity?

Crystal structures reveal:

  • Hydrogen-bonding motifs : The pyridazinone carbonyl forms H-bonds with target enzymes (e.g., COX-2’s Tyr385) .
  • Steric constraints : Bulky 4-ethenylbenzyl groups may hinder binding; smaller substituents (e.g., methyl) improve fit .

Design Insights :

  • Prioritize analogs with planar pyridazine rings for better π-π stacking.
  • Replace ethenyl with ethynyl to enhance rigidity and binding affinity .

Data Contradiction Analysis

Q. Why do some studies report divergent SAR trends for pyridazinone derivatives?

Variations arise from:

  • Assay specificity : Some analogs inhibit multiple kinases, complicating SAR interpretation .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) may enhance enzyme inhibition but reduce cell permeability .
  • Species differences : Rodent vs. human enzyme isoforms exhibit varying binding affinities .

Resolution : Use isogenic cell lines and standardized assay protocols for cross-study comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

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